2-(Pyridin-2-ylmethoxy)aniline

Vue d'ensemble

Description

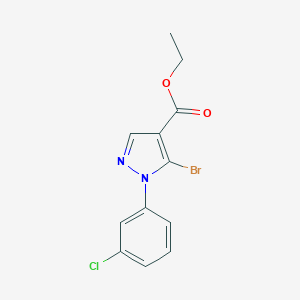

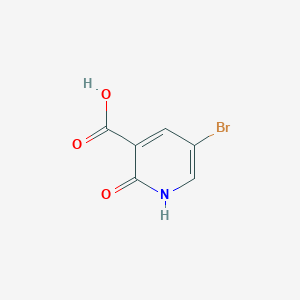

2-(Pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C12H12N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-(Pyridin-2-ylmethoxy)aniline and its derivatives has been reported in several studies . For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .

Molecular Structure Analysis

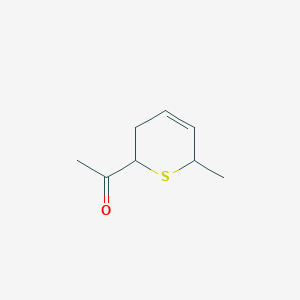

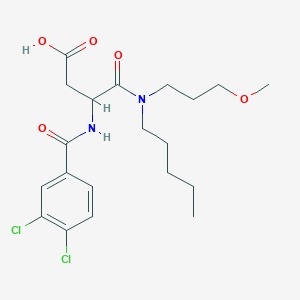

The molecular structure of 2-(Pyridin-2-ylmethoxy)aniline consists of a pyridine ring attached to an aniline group via a methoxy bridge . The molecular weight of this compound is 200.24 g/mol .

Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” by Fagnou and co-workers in 2005 .

Physical And Chemical Properties Analysis

2-(Pyridin-2-ylmethoxy)aniline is a liquid at room temperature . It has a molecular weight of 200.24 g/mol . The InChI code for this compound is 1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 .

Applications De Recherche Scientifique

Pharmaceuticals and Drug Development

“2-(Pyridin-2-ylmethoxy)aniline” has been used in the development of novel lapatinib derivatives . These derivatives have been designed to inhibit EGFR/HER2, which are receptors identified as diagnostic or prognostic signs in various tumors . The derivatives were developed and screened as EGFR/HER2 dual inhibitors .

Antitumor Drugs

This compound has also been used in the design, synthesis, and evaluation of 2-substituted aniline pyrimidine derivatives . These derivatives have been developed as highly potent dual inhibitors of Mer and c-Met kinases, which are commonly overexpressed in various tumors . One of the standout candidates, Compound 18c, demonstrated robust inhibitory activity against Mer and c-Met kinases .

C–H Amination

“2-(Pyridin-2-ylmethoxy)aniline” has been designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines .

Synthesis of Novel Heterocyclic Compounds

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . These compounds have potential biological activities and can be used in the design of privileged structures in medicinal chemistry .

Safety and Hazards

The safety data sheet for 2-(Pyridin-2-ylmethoxy)aniline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used when handling this compound, and it should not be allowed to enter drains .

Mécanisme D'action

Target of Action

The primary targets of 2-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition can lead to antitumor effects .

Mode of Action

2-(Pyridin-2-ylmethoxy)aniline acts as a directing group in promoting C–H amination mediated by cupric acetate . This compound can effectively aminate the β-C(sp2)–H bonds of benzamide derivatives . At a concentration of 10 µM, derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .

Biochemical Pathways

The biochemical pathways affected by 2-(Pyridin-2-ylmethoxy)aniline involve the EGFR/HER2 pathways . By inhibiting these receptors, the compound can disrupt the signaling pathways that promote tumor growth and survival .

Pharmacokinetics

The compound’s ability to inhibit egfr and her2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Pyridin-2-ylmethoxy)aniline’s action include the inhibition of EGFR and HER2 . This inhibition can lead to antitumor effects, as these receptors are often overexpressed in various types of cancer .

Action Environment

The action environment of 2-(Pyridin-2-ylmethoxy)aniline is likely to be within the cellular environment, where it interacts with its targets, EGFR and HER2

Propriétés

IUPAC Name |

2-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUVSWRIMYYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-ylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?

A1: In the study by [], two derivatives of 2-(pyridin-2-ylmethoxy)aniline, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)

![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)